2,5-dimethylbenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate
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Description
2,5-dimethylbenzyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications
π-Hole Tetrel Bonding Interactions
Triazole derivatives are studied for their unique π-hole tetrel bonding interactions, as demonstrated by the synthesis and characterization of triazole compounds with α-ketoester functionality. These compounds form self-assembled dimers in solid state through symmetrically equivalent O⋯π-hole tetrel bonding interactions. Such interactions are crucial for understanding molecular assembly and designing novel materials with specific properties (Ahmed et al., 2020).
Synthesis of Oxazole Derivatives
The intramolecular copper-catalyzed cyclization of highly functionalized novel β-(methylthio)enamides, a process relevant to the synthesis of oxazole derivatives, highlights the synthetic utility of triazole and similar moieties in constructing complex heterocyclic systems. Such methodologies are fundamental in the development of pharmaceuticals and agrochemicals (Kumar et al., 2012).
Anticancer Activity
A series of compounds with a 2,4,5-trisubstitutedthiazole scaffold, which shares structural similarities with triazole derivatives, have shown promising anticancer activity. These studies are significant for the discovery and development of new anticancer agents, demonstrating the potential therapeutic applications of triazole derivatives (Al-Jaidi et al., 2020).
Ruthenium-Catalyzed Synthesis
The ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates for creating triazole-based scaffolds shows the compound's role in peptidomimetics and biologically active compounds design. This methodology allows for the efficient construction of triazole-containing compounds, which are valuable in medicinal chemistry and drug discovery (Ferrini et al., 2015).
Design and Synthesis for Antimicrobial Activity
The design and synthesis of 5-(methylthio)-4-(H)-1,2,4-triazole-2-amine and its derivatives illustrate the antimicrobial potential of triazole derivatives. Such studies contribute to the ongoing search for new antimicrobial agents to combat resistant pathogens (Kadam, 2023).
Antiviral Activity
Research on the cyclization products of dimethyl 2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate leading to triazole derivatives shows moderate antiviral activity. This highlights the potential of triazole derivatives in the development of antiviral drugs (Modzelewska-Banachiewicz & Kamińska, 2001).
Properties
IUPAC Name |
(2,5-dimethylphenyl)methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-13-8-9-14(2)16(10-13)12-25-20(24)19-15(3)23(22-21-19)17-6-5-7-18(11-17)26-4/h5-11H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBDOGPQULVXAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)SC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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